4-(anilinosulfonyl)-2-thiophenecarboxamide
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Description
4-(anilinosulfonyl)-2-thiophenecarboxamide, also known as SC-1, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor of the protein kinase CK2, which plays a role in a variety of cellular processes such as cell growth, proliferation, and apoptosis. In
Scientific Research Applications
Synthesis and Optical Properties
Research has demonstrated the synthesis of derivatives related to 4-(anilinosulfonyl)-2-thiophenecarboxamide, highlighting their potential applications in material science. For instance, N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, closely related to this compound, have been synthesized and converted to 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes, which further led to the preparation of 2-functionally substituted thieno [3,2-c]quinoline derivatives. These compounds exhibit moderate to high fluorescence quantum yields, suggesting their potential use in optical materials, including invisible ink dyes (Bogza et al., 2018).
Anticancer Activity
A study on new thiophene derivatives, closely related to this compound, has reported their synthesis and evaluation for anticancer activity. These derivatives have shown promising inhibitory activity against several cancer cell lines, highlighting the compound's potential in cancer research and therapy development (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
In the field of corrosion science, derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. These studies provide insights into the compound's applications in protecting metals against corrosion, thus extending their life and maintaining their integrity in various industrial applications (Daoud et al., 2014).
properties
IUPAC Name |
4-(phenylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-11(14)10-6-9(7-17-10)18(15,16)13-8-4-2-1-3-5-8/h1-7,13H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVDVWXQOEYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725010 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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